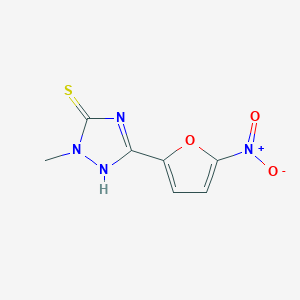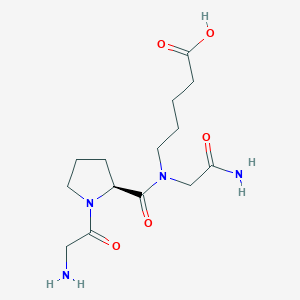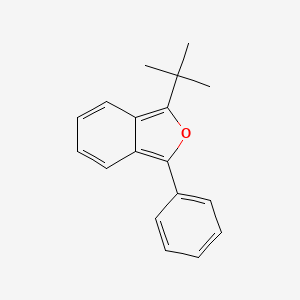
4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.
Methylsulfanyl Group: This group is typically introduced through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.
Tetradecylsulfanyl Group: The long alkyl chain can be attached using a similar thiolation reaction with tetradecylthiol.
Carbonitrile Group: The nitrile group is often introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The amino and sulfur-containing groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and aldehydes.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique functional groups.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrimidine derivatives.
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry:
Material Science:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions
-
Formation of the Pyrimidine Core:
Starting Materials: Acetylacetone and guanidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions to form the pyrimidine ring.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile depends on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting their activity. The presence of multiple functional groups allows it to engage in diverse interactions, potentially inhibiting enzyme activity or modulating receptor function.
Similar Compounds:
- 4-Amino-6-(methylsulfanyl)-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
- 4-Amino-6-(methylsulfanyl)-2-(butylsulfanyl)pyrimidine-5-carbonitrile
- 4-Amino-6-(methylsulfanyl)-2-(dodecylsulfanyl)pyrimidine-5-carbonitrile
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the sulfur atom. The tetradecylsulfanyl group in the compound of interest provides unique hydrophobic properties and potential for membrane interaction.
- Reactivity: Longer alkyl chains may influence the compound’s solubility and reactivity, making it more suitable for specific applications compared to shorter-chain analogs.
- Biological Activity: The length of the alkyl chain can also affect the compound’s biological activity, potentially enhancing its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Eigenschaften
| 922526-96-3 | |
Molekularformel |
C20H34N4S2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
4-amino-6-methylsulfanyl-2-tetradecylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H34N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26-20-23-18(22)17(16-21)19(24-20)25-2/h3-15H2,1-2H3,(H2,22,23,24) |
InChI-Schlüssel |
JJJYICWPTPVAOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)





![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
